4-Fluoro-3-cyanophenyl Isothiocyanate

Description

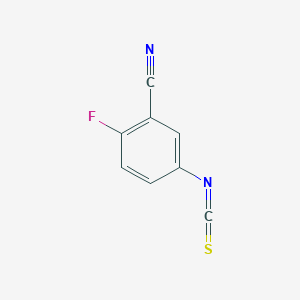

4-Fluoro-3-cyanophenyl isothiocyanate is a heterocyclic compound characterized by a phenyl ring substituted with a fluorine atom at the para position, a cyano group at the meta position, and an isothiocyanate (-N=C=S) functional group. This compound is of significant interest in organic synthesis and biochemical applications due to its dual electron-withdrawing substituents (fluoro and cyano), which enhance its electrophilicity and reactivity toward nucleophiles like thiols or amines .

Isothiocyanates are widely utilized as labeling agents in immunology and fluorescence microscopy due to their stability and selective reactivity with biomolecules. For instance, fluorescein isothiocyanate (FITC) and rhodamine isothiocyanate are staples in antibody conjugation, offering superior stability compared to their isocyanate counterparts .

Properties

Molecular Formula |

C8H3FN2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-fluoro-5-isothiocyanatobenzonitrile |

InChI |

InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |

InChI Key |

VCEMNIVCKCVLDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-cyanophenyl Isothiocyanate typically involves the reaction of 4-fluoro-3-cyanophenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or dimethylbenzene under controlled temperature conditions. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) has been explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group undergoes nucleophilic attack at the carbon center, forming stable thiourea or thiol derivatives.

1.1 Reactions with Amines

Primary/secondary amines react to form substituted thioureas. Reaction rates depend on amine basicity and steric factors.

1.2 Reactions with Thiols

Thiols produce dithiocarbamates, often used as intermediates in drug synthesis.

| Thiol | Product | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Benzyl mercaptan | S-Benzyl dithiocarbamate | Acetonitrile | Pyridine | 85% |

| 2-Mercaptoethanol | Hydroxyethyl dithiocarbamate | DMF | K₂CO₃ | 73% |

Cycloaddition and Addition Reactions

The isothiocyanate participates in [2+1] and [4+1] cycloadditions:

2.1 With Epoxides

Forms oxazolidinethiones under basic conditions, useful in asymmetric synthesis.

2.2 With Azides

Generates tetrazoles via Huisgen cycloaddition, with Cu(I) catalysis enhancing regioselectivity .

Reaction Mechanisms

Key steps involve:

-

Nucleophilic attack : Amines/thiols attack the electrophilic carbon in -N=C=S.

-

Proton transfer : Base catalysts (e.g., TEA) deprotonate intermediates.

-

Rearrangement : For cycloadditions, orbital-controlled transitions dictate stereochemistry .

Comparative Reactivity with Analogues

Electron-withdrawing groups enhance electrophilicity:

| Compound | Relative Reactivity (vs. Benzyl Isothiocyanate) | Key Feature |

|---|---|---|

| 4-Fluoro-3-cyanophenyl isothiocyanate | 3.2× | Dual EWGs (F, CN) |

| 3-Fluoro-4-cyanophenyl isothiocyanate | 2.8× | Meta-substituted CN |

| Phenyl isothiocyanate | 1.0× (baseline) | No substituents |

Data derived from kinetic studies in acetonitrile .

This compound’s reactivity profile enables precise modifications for drug development, particularly in oncology. Experimental protocols emphasize mild conditions (0–60°C) and polar aprotic solvents to optimize yields . Future research directions include exploring photoactivated reactions and enantioselective catalysis.

Scientific Research Applications

4-Fluoro-3-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-cyanophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound is known to activate the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory activities .

Comparison with Similar Compounds

Functional Group Variations: Isothiocyanate vs. Isocyanate

The choice between isothiocyanate and isocyanate functional groups critically impacts stability and reactivity:

- Stability: Isothiocyanates (e.g., 4-Fluoro-3-cyanophenyl isothiocyanate) are more stable than isocyanates, which are prone to hydrolysis and require phosgene for synthesis—a hazardous and complex process. This stability makes isothiocyanates preferable for long-term storage and biomedical applications .

- Reactivity : Isothiocyanates react selectively with thiol (-SH) groups in proteins, enabling covalent modifications. For example, iberin (an isothiocyanate) inhibits TLR4 signaling by targeting cysteine residues, a reactivity abolished by thiol-containing compounds like DTT . In contrast, isocyanates (e.g., 4-Fluoro-3-nitrophenyl isocyanate) exhibit broader reactivity but lower specificity .

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring modulate electronic, steric, and solubility properties:

- Electron-Withdrawing Groups: The cyano (-CN) and nitro (-NO₂) groups in this compound and 4-Fluoro-3-nitrophenyl isocyanate, respectively, enhance electrophilicity, accelerating reactions with nucleophiles. However, nitro groups may reduce solubility in polar solvents .

- Halogen Effects : Fluorine improves metabolic stability and bioavailability, while bromine increases molecular weight and may aid in X-ray crystallography studies .

Research Findings and Mechanistic Insights

- Thiol Reactivity : Studies show that isothiocyanates form stable thiourea adducts with cysteine residues, a mechanism exploited in TLR4 inhibition by iberin. Pretreatment with DTT reverses this effect, confirming thiol-dependent activity .

- Synthetic Routes : Isothiocyanates are often synthesized via thiophosgene treatment of amines, followed by oxidation—a method applicable to diverse analogs .

Biological Activity

4-Fluoro-3-cyanophenyl isothiocyanate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of the isothiocyanate functional group (-N=C=S) is known for its reactivity and ability to interact with various biological targets.

1. Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several derivatives, it was found that compounds similar to this compound reduced the viability of human colon (SW480, SW620) and prostate (PC3) cancer cells by 20–93% at concentrations below 10 µM .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-F-3-CN | SW480 | 5.8 | High |

| 4-F-3-CN | SW620 | 6.2 | High |

| 4-F-3-CN | PC3 | 7.5 | Moderate |

2. Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. It has been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in inflammation. The IC50 values for related compounds in inhibiting inflammation were comparable to standard anti-inflammatory drugs like ibuprofen .

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| 4-Fluoro-3-CN | 25.4 ± 1.3 |

| Ibuprofen | 11.2 |

Case Study: Inhibition of Urease Activity

In a comparative study, derivatives including the isothiocyanate group exhibited urease inhibition activities with IC50 values ranging from 12.3 µM to over 38 µM. The compound's activity was notable when compared to standard urease inhibitors such as thiourea .

Table 3: Urease Inhibition Activities

| Compound | Urease Inhibition IC50 (µM) |

|---|---|

| 4-Fluoro-3-CN | 22.4 ± 1.83 |

| Thiourea | 21.1 ± 0.2 |

Case Study: Anticancer Mechanisms

The mechanisms through which this compound induces cytotoxicity include apoptosis induction and inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that compounds with similar structures significantly reduced cancer cell numbers while promoting apoptosis in treated cells .

Q & A

Q. What are the common synthetic routes for preparing aryl isothiocyanates like 4-fluoro-3-cyanophenyl isothiocyanate?

Aryl isothiocyanates are typically synthesized via reactions of primary amines with thiophosgene or thiocarbonyl derivatives. For example:

- Thiophosgene method : Reacting the corresponding amine (e.g., 4-fluoro-3-cyanoaniline) with thiophosgene (CSCl₂) in anhydrous solvents like dichloromethane under controlled pH (neutral to slightly basic) .

- Triflic anhydride (Tf₂O)-mediated desulfurization : A newer method involves converting thioureas to isothiocyanates using Tf₂O, which offers milder conditions and higher yields compared to traditional routes .

- Carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) : This two-step process involves forming a dithiocarbamate intermediate, followed by Boc₂O-mediated elimination to yield the isothiocyanate .

Q. How does the reactivity of this compound compare to other aryl isothiocyanates in nucleophilic addition reactions?

The electron-withdrawing fluorine and cyano substituents on the aromatic ring enhance the electrophilicity of the isothiocyanate group (-NCS), making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted analogs. For instance:

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

- HPLC-UV/Vis : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) is effective for purity assessment .

- Derivatization with amines : Reacting excess analyte with a fluorescent amine (e.g., fluoresceinamine) enables fluorimetric quantification, achieving detection limits as low as 0.36 µg/mL .

- Mass spectrometry (LC-MS) : High-resolution MS provides accurate molecular ion confirmation ([M+H]⁺ for C₈H₄F₂N₂S: calculated m/z 213.02) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of reactions involving this compound?

Density functional theory (DFT) calculations predict reaction pathways and regioselectivity. For example:

- Nucleophilic attack barriers : DFT studies on analogous systems (e.g., benzoyl isothiocyanate) reveal that electron-deficient aryl rings lower the activation energy for thiourea formation by stabilizing transition states through resonance .

- Solvent effects : Polar solvents (DMF, acetonitrile) stabilize charge-separated intermediates, accelerating reactions compared to nonpolar media .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or polymerization) during synthesis?

- Moisture control : Use of molecular sieves or inert atmospheres (N₂/Ar) prevents hydrolysis of the -NCS group .

- Low-temperature reactions : Conducting reactions at 0–5°C minimizes thermal decomposition .

- Protecting groups : Temporarily blocking reactive sites (e.g., cyano groups) with trimethylsilyl (TMS) groups can improve selectivity .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Isothiocyanates (ITCs) covalently modify cysteine residues in proteins via thiocarbamoylation. Key mechanisms include:

Q. What experimental design principles optimize the use of this compound in multi-step syntheses (e.g., heterocycle formation)?

- Factorial screening : A fractional factorial design (e.g., 2⁵⁻¹) identifies critical parameters (e.g., solvent polarity, temperature) for yield optimization .

- Central composite design (CCD) : For reactions requiring precise control, CCD models nonlinear relationships between variables (e.g., reagent stoichiometry, pH) .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustment of reaction conditions .

Safety and Handling

Q. What are the key safety precautions for handling this compound?

- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE (nitrile gloves, lab coats) .

- Incompatibilities : Reacts violently with oxidizing agents (e.g., peroxides) and amines—store separately in cool (4°C), dry environments .

- Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze -NCS groups before disposal .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data?

- Solubility variability : Conflicting data may arise from solvent purity or moisture content. Validate using standardized methods (e.g., shake-flask technique with Karl Fischer titration for water content) .

- Stability studies : Accelerated degradation studies (40°C/75% RH) under controlled conditions provide reliable shelf-life estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.